

# Technical Support Center: Parathyroid Hormone (PTH) Immunoassays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *pTH (73-84) (human)*

Cat. No.: *B3259678*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for parathyroid hormone (PTH) fragment interference in immunoassays.

## Frequently Asked Questions (FAQs)

**Q1:** What is PTH fragment interference in immunoassays?

**A1:** Parathyroid hormone (PTH) is an 84-amino acid polypeptide. In circulation, in addition to the biologically active full-length PTH (1-84), there are various inactive fragments, primarily C-terminal fragments.<sup>[1]</sup> These fragments are cleared by the kidneys and can accumulate in patients with renal impairment.<sup>[1]</sup> PTH fragment interference occurs when an immunoassay's antibodies cross-react with these inactive fragments, leading to an overestimation of the biologically active PTH concentration. This can result in misinterpretation of results and incorrect clinical decisions.

**Q2:** What are the different generations of PTH immunoassays and how do they differ in fragment recognition?

**A2:** There are three main generations of PTH immunoassays:

- First-generation assays: These assays used a single antibody targeting the C-terminal or mid-region of PTH. They detected a wide range of inactive C-terminal fragments and are now largely obsolete due to their lack of specificity.

- Second-generation assays ("Intact PTH"): These are sandwich immunoassays that use two different antibodies, one targeting the C-terminal region and another targeting the N-terminal region. While intended to be specific for the full-length PTH (1-84), they exhibit significant cross-reactivity with large C-terminal fragments, such as PTH (7-84).[2] This cross-reactivity can range from approximately 50% to 100% depending on the specific assay.[2]
- Third-generation assays ("Whole" or "Bio-intact PTH"): These assays were designed to improve specificity for the full-length, biologically active PTH (1-84). They utilize a capture antibody that specifically recognizes the first few amino acids of the N-terminus, thus excluding C-terminal fragments like PTH (7-84).[3] However, some third-generation assays may show cross-reactivity with other modified forms of PTH.

Q3: When should I suspect PTH fragment interference in my experimental results?

A3: You should suspect PTH fragment interference under the following circumstances:

- Discrepancy between clinical/physiological observations and PTH levels: If the measured PTH concentration does not align with the expected physiological state or other biochemical markers (e.g., calcium levels), interference should be considered.
- Samples from subjects with renal impairment: Patients with chronic kidney disease have reduced clearance of PTH fragments, leading to their accumulation and a higher likelihood of interference in second-generation assays.[1]
- Inconsistent results between different PTH immunoassay platforms: If measuring the same sample with assays from different manufacturers yields significantly different PTH concentrations, this can be an indicator of varying cross-reactivity with interfering fragments.
- Unexpectedly high PTH levels: Markedly elevated PTH concentrations that are inconsistent with the clinical picture should prompt an investigation for interference.

## Troubleshooting Guides

Issue: Suspected Falsely Elevated PTH Results

This guide provides a step-by-step approach to investigate and mitigate suspected PTH immunoassay interference.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The path to the standardization of PTH: Is this a realistic possibility? a position paper of the IFCC C-BM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization of DiaSorin and Roche automated third generation PTH assays with an International Standard: impact on clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Technical Support Center: Parathyroid Hormone (PTH) Immunoassays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3259678#how-to-control-for-pth-fragment-interference-in-immunoassays]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)